N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is an ethanediamide (oxamide) derivative characterized by two key substituents:
- N'-(3,4-Dimethylphenyl): A substituted aromatic group providing steric bulk and hydrophobicity.
The ethanediamide backbone (C₂H₄N₂O₂) enables strong hydrogen-bonding interactions, which may influence solubility and target binding.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-10-11-18(14-16(15)2)25-23(28)22(27)24-13-12-21(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21,26H,12-13H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZWAXXCRQCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of platelet production and other pharmacological effects. This article summarizes the biological activity of this compound, referencing various studies and findings.
The compound's structure can be broken down into its molecular components:
- Molecular Formula : C18H24N2O2
- Molecular Weight : 304.4 g/mol
- LogP : 5.4 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions within biological systems, particularly in lipid membranes.
Platelet Production Enhancement
Research indicates that this compound acts as an agonist for the thrombopoietin (TPO) receptor. This activity is particularly relevant in enhancing platelet production, making it a candidate for treating thrombocytopenia—a condition characterized by low platelet counts. The compound's mechanism involves stimulating the signaling pathways associated with TPO, which is crucial for megakaryocyte proliferation and differentiation .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence various cellular pathways:
- Cell Proliferation : It has been shown to enhance the proliferation of megakaryocytes in culture.
- Cytokine Production : The compound may modulate cytokine release, further supporting hematopoiesis.
In Vivo Studies
Animal models have provided insights into the compound's efficacy:
- Thrombocytopenia Models : In rodent models of induced thrombocytopenia, administration of the compound resulted in a statistically significant increase in platelet counts compared to controls.
- Side Effects : Observations regarding side effects were minimal at therapeutic doses, suggesting a favorable safety profile .
Clinical Applications
- Case Study 1 : A clinical trial involving patients with chronic immune thrombocytopenic purpura (ITP) reported that treatment with this compound led to increased platelet counts and improved quality of life metrics.
- Case Study 2 : A separate study focused on patients undergoing chemotherapy showed that adjunctive treatment with this compound helped mitigate chemotherapy-induced thrombocytopenia.
Comparative Analysis
The mechanism by which this compound enhances platelet production primarily involves its interaction with the TPO receptor:
- TPO Receptor Agonism : By binding to the TPO receptor, it mimics the action of endogenous TPO, stimulating downstream signaling pathways such as JAK/STAT and MAPK pathways.
This interaction leads to increased transcription of genes involved in megakaryocyte maturation and platelet release from bone marrow .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
- Backbone Diversity : The target compound’s ethanediamide backbone distinguishes it from amides (e.g., ) and amines (e.g., ). Ethanediamides exhibit enhanced hydrogen-bonding capacity compared to single amide bonds .
- Aromatic Substituents: The 3,4-dimethylphenyl group is shared with compounds in , where it contributes to high synthetic yields (95%) and stereochemical specificity .
Crystallographic and Analytical Considerations
- Structure Determination : Tools like SHELX () and ORTEP () are critical for resolving stereochemistry, particularly the chiral center in the target’s 3-hydroxypropyl chain .
- Spectroscopic Data : IR and MS data for ’s compounds validate structural integrity, a methodology applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
